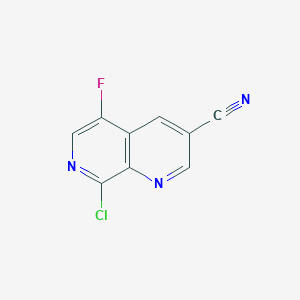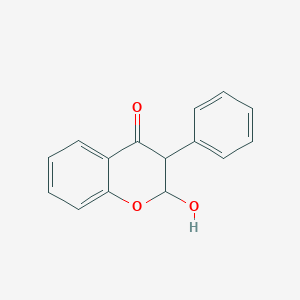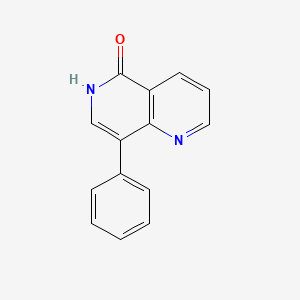
2-methylpropyl N-(4-bromophenyl)carbamate
描述
2-methylpropyl N-(4-bromophenyl)carbamate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of carbamic acid where the hydrogen atom is replaced by a 4-bromophenyl group and the esterification occurs with isobutyl alcohol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 4-bromophenyl-, isobutyl ester typically involves the reaction of 4-bromophenyl isocyanate with isobutyl alcohol. The reaction is usually carried out in the presence of a catalyst such as a base (e.g., triethylamine) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of carbamic acid, 4-bromophenyl-, isobutyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
化学反应分析
Types of Reactions
2-methylpropyl N-(4-bromophenyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-bromophenyl carbamic acid and isobutyl alcohol.
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: 4-bromophenyl carbamic acid and isobutyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation/Reduction: Corresponding oxidized or reduced products.
科学研究应用
2-methylpropyl N-(4-bromophenyl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its structural features.
Materials Science: Utilized in the preparation of polymers and other materials with specific properties.
作用机制
The mechanism of action of carbamic acid, 4-bromophenyl-, isobutyl ester depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In pharmaceuticals, its mechanism would be related to its interaction with biological targets, which could involve binding to enzymes or receptors and modulating their activity.
相似化合物的比较
Similar Compounds
- Carbamic acid, 4-bromophenyl-, ethyl ester
- Carbamic acid, 4-bromophenyl-, methyl ester
- Carbamic acid, 4-bromophenyl-, propyl ester
Uniqueness
2-methylpropyl N-(4-bromophenyl)carbamate is unique due to its specific ester group, which can influence its reactivity and physical properties. The isobutyl group provides steric hindrance, potentially affecting the compound’s interaction with other molecules and its overall stability.
属性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC 名称 |
2-methylpropyl N-(4-bromophenyl)carbamate |
InChI |
InChI=1S/C11H14BrNO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI 键 |
RLWSHMZGSITDJU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1H-Benz[f]indene-1,3(2H)-dione](/img/structure/B8725928.png)
![Benzoic acid, 2-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B8725936.png)


